AMD 3465 hexahydrobromide

Catalog No.
S548934
CAS No.
M.F
C24H44Br6N6
M. Wt
896.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMD 3465 hexahydrobromide

Product Name

AMD 3465 hexahydrobromide

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide

Molecular Formula

C24H44Br6N6

Molecular Weight

896.1 g/mol

InChI

InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H

InChI Key

ARHBIBDGWDRBJH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AMD3465, GENZ-644494, N-(1,4,8,11- tetraazacyclotetradecanyl-1,4-phenylenebis(methylene))-2-(aminomethyl)- pyridine

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br

The exact mass of the compound AMD 3465 hexahydrobromide is 410.3158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AMD 3465 is a potent and selective, second-generation N-pyridinylmethylene monocyclam antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [REFS-1, REFS-2] As a structural analog of the first-generation bicyclam AMD3100 (Plerixafor), it was developed to offer improved pharmacological properties, including significantly higher binding affinity and antagonistic activity at the CXCL12/CXCR4 axis. [REFS-3, REFS-4] This compound is supplied as a hexahydrobromide salt, a form often selected to enhance aqueous solubility and handling characteristics for reliable use in research and development settings.

Direct substitution of AMD 3465 with its predecessor, AMD3100 (Plerixafor), is not recommended for applications where maximal potency and precise dose-response are critical. AMD 3465 exhibits approximately 10-fold greater effectiveness as a CXCR4 antagonist, allowing researchers to achieve the same or greater biological blockade at significantly lower concentrations. [REFS-1, REFS-2] This potency advantage is crucial for minimizing potential off-target effects and conserving material in sensitive assays. Furthermore, the hexahydrobromide salt form is integral to the product's specifications, offering high aqueous solubility that facilitates the preparation of reliable, solvent-free stock solutions for both in vitro and in vivo applications, a practical advantage not guaranteed by other forms or analogs.

Superior Antagonistic Potency Over the Clinical Benchmark AMD3100

In functional assays, AMD 3465 was demonstrated to be a significantly more potent CXCR4 antagonist than the first-generation bicyclam, AMD3100 (Plerixafor). A comparative study found AMD 3465 to be 10-fold more effective at blocking CXCR4-mediated signaling pathways. [1] This enhanced potency allows for lower effective concentrations in experimental protocols.

Evidence DimensionCXCR4 Antagonistic Effectiveness
Target Compound Data10-fold more effective
Comparator Or BaselineAMD3100 (Plerixafor)
Quantified Difference10x
ConditionsFunctional assays measuring inhibition of CXCL12-induced signaling.

Enables the use of lower compound concentrations to achieve complete receptor blockade, reducing material costs and minimizing the risk of off-target effects in sensitive biological systems.

High Selectivity Profile for Precise Mechanistic Studies

AMD 3465 demonstrates high specificity for the CXCR4 receptor. In functional calcium flux assays, it did not inhibit signaling through a panel of other chemokine receptors, including CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7. [1] This selectivity ensures that observed biological effects can be confidently attributed to the blockade of the CXCR4 pathway.

Evidence DimensionChemokine Receptor Selectivity (Calcium Flux)
Target Compound DataNo inhibitory activity observed.
Comparator Or BaselineCXCR3, CCR1, CCR2b, CCR4, CCR5, CCR7
Quantified DifferenceQualitatively selective
ConditionsChemokine-stimulated calcium flux assays in cell lines expressing the respective receptors.

Provides confidence in experimental results by minimizing confounding data from off-target receptor interactions, which is critical for target validation and mechanistic pathway analysis.

Enhanced Processability: High Aqueous Solubility and In Vivo Bioavailability

The hexahydrobromide salt form of AMD 3465 confers excellent aqueous solubility, with reports of solubility up to 50 mM or ≥ 100 mg/mL in water. [REFS-1, REFS-2] This facilitates simple and reproducible preparation of high-concentration stock solutions without the need for organic solvents like DMSO. In pharmacokinetic studies in dogs, AMD 3465 also demonstrated 100% bioavailability following subcutaneous administration, indicating efficient absorption for in vivo research. [1]

Evidence DimensionSolubility and Bioavailability
Target Compound DataSoluble to ≥50 mM in water; 100% subcutaneous bioavailability (in dogs).
Comparator Or BaselineCompounds requiring organic solvents or having poor absorption.
Quantified DifferenceHigh aqueous solubility and complete subcutaneous absorption.
ConditionsSolubility in water at ambient temperature; Pharmacokinetic profiling in dogs following IV and SC administration.

Improves experimental workflow and reproducibility by eliminating potential artifacts from organic solvents and ensuring predictable, complete exposure in preclinical in vivo models.

High-Potency Hematopoietic Stem Cell Mobilization Studies

For preclinical research aiming to maximize the mobilization of hematopoietic stem cells. The superior potency of AMD 3465 over AMD3100 allows for achieving robust leukocytosis and stem cell egress at lower doses, providing a wider therapeutic window for dose-finding studies in animal models. [1]

Mechanistic Studies Requiring Unambiguous CXCR4 Pathway Blockade

When investigating the specific role of the CXCL12/CXCR4 axis in cancer metastasis, inflammation, or developmental biology. The high selectivity of AMD 3465 ensures that observed effects are not confounded by interactions with other chemokine receptors, leading to more reliable and publishable conclusions. [2]

Development of Competitive Binding Assays and Screening Protocols

As a reference compound in high-throughput screening or detailed binding kinetics assays. Its 10-fold higher potency compared to AMD3100 makes it a more suitable tool for displacing lower-affinity ligands or for characterizing the binding site of CXCR4 with high precision. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

10

Exact Mass

895.86662 Da

Monoisotopic Mass

889.87277 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: De Silva RA, Peyre K, Pullambhatla M, Fox JJ, Pomper MG, Nimmagadda S. Imaging CXCR4 expression in human cancer xenografts: evaluation of monocyclam 64Cu-AMD3465. J Nucl Med. 2011 Jun;52(6):986-93. doi: 10.2967/jnumed.110.085613. PubMed PMID: 21622896; PubMed Central PMCID: PMC3155288.
2: Bodart V, Anastassov V, Darkes MC, Idzan SR, Labrecque J, Lau G, Mosi RM, Neff KS, Nelson KL, Ruzek MC, Patel K, Santucci Z, Scarborough R, Wong RS, Bridger GJ, Macfarland RT, Fricker SP. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4. Biochem Pharmacol. 2009 Oct 15;78(8):993-1000. doi: 10.1016/j.bcp.2009.06.010. Epub 2009 Jun 18. PubMed PMID: 19540208.
3: Hu JS, Freeman CM, Stolberg VR, Chiu BC, Bridger GJ, Fricker SP, Lukacs NW, Chensue SW. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation. Am J Pathol. 2006 Aug;169(2):424-32. PubMed PMID: 16877345; PubMed Central PMCID: PMC1599788.
4: Hatse S, Princen K, De Clercq E, Rosenkilde MM, Schwartz TW, Hernandez-Abad PE, Skerlj RT, Bridger GJ, Schols D. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor. Biochem Pharmacol. 2005 Sep 1;70(5):752-61. PubMed PMID: 16011832.

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